2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide” is a sulfonamide derivative of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones . It has been synthesized and evaluated for melanin synthesis in murine B16 cells .
Synthesis Analysis
The compound was synthesized as part of a series of novel sulfonamide derivatives containing tricyclic thieno[2,3-d]pyrimidinone . The synthesis process involved structural modifications of tazemetostat . The new compounds were characterized by 1H NMR, 13C NMR, IR, and HRMS (ESI) .Chemical Reactions Analysis
The compound was evaluated for its ability to stimulate melanin synthesis in murine B16 cells . This suggests that it may interact with the biochemical pathways involved in melanin production.Scientific Research Applications
Structural Analysis and Conformation
Studies have demonstrated the synthesis and crystal structure analysis of compounds with structural similarities, highlighting their conformational characteristics. For instance, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit a folded conformation around the methylene carbon of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, indicating the significance of structural analysis in understanding the chemical behavior of these compounds (Subasri et al., 2016); (Subasri et al., 2017).
Potential as Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Significant research has been conducted on the therapeutic potential of thieno[2,3-d]pyrimidine derivatives as inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and cell division, making them targets for cancer treatment. Studies have identified certain derivatives as potent dual inhibitors, exhibiting significant inhibitory activity against human TS and DHFR (Gangjee et al., 2008); (Gangjee et al., 1996).
Synthesis and Antitumor Activity
Research into the synthesis of new derivatives has shown promising antitumor activity. For example, a study on the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential TS inhibitors highlighted their design and synthesis, although the inhibitory activity varied among the compounds tested (Gangjee et al., 2004). Another study synthesized derivatives that exhibited potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-14-7-8-17(16(23)11-14)24-19(27)13-30-22-25-18-9-10-29-20(18)21(28)26(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDMCOCAKQNVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.